5-Fluoro-2-methylpiperidine hydrochloride
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Overview
Description
5-Fluoro-2-methylpiperidine hydrochloride: is a fluorinated piperidine derivativeThe presence of fluorine can increase metabolic stability and modify critical properties such as pKa, solubility, and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often involve anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of fluorinated piperidine derivatives often employs continuous flow chemistry to ensure consistent product quality and yield. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylpiperidine hydrochloride is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Fluorinated piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the electronic distribution within the molecule, enhancing its binding affinity to the target sites. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
2-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties but different substitution patterns.
3-Fluoropiperidine: Similar to 5-Fluoro-2-methylpiperidine hydrochloride but with the fluorine atom at a different position on the ring.
4-Fluoropiperidine: Another positional isomer with distinct chemical and biological properties.
Uniqueness: this compound is unique due to the specific position of the fluorine atom and the methyl group on the piperidine ring. This specific substitution pattern can result in unique pharmacokinetic and physicochemical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H13ClFN |
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Molecular Weight |
153.62 g/mol |
IUPAC Name |
5-fluoro-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-2-3-6(7)4-8-5;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
ISJYGIJLGXBOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)F.Cl |
Origin of Product |
United States |
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